2-methylthieno[2,3-b]pyridin-4(7H)-one

NMDA Antagonist Neuroprotection Structure-Activity Relationship

2-Methylthieno[2,3-b]pyridin-4(7H)-one (C8H7NOS, MW: 165.21 g/mol) is a small heterocyclic compound belonging to the thieno[2,3-b]pyridine family. It features a fused bicyclic system comprising a thiophene ring annulated to a 4-pyridone core.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Cat. No. B8450764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylthieno[2,3-b]pyridin-4(7H)-one
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC=CC2=O
InChIInChI=1S/C8H7NOS/c1-5-4-6-7(10)2-3-9-8(6)11-5/h2-4H,1H3,(H,9,10)
InChIKeyHWNSVPBKYMYZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthieno[2,3-b]pyridin-4(7H)-one: Core Scaffold and Critical Building Block for Advanced Heterocyclic Synthesis


2-Methylthieno[2,3-b]pyridin-4(7H)-one (C8H7NOS, MW: 165.21 g/mol) is a small heterocyclic compound belonging to the thieno[2,3-b]pyridine family. It features a fused bicyclic system comprising a thiophene ring annulated to a 4-pyridone core. This simple scaffold is not primarily an end-use pharmaceutical but serves as a versatile and essential building block for constructing more complex, biologically active molecules, including potent kinase inhibitors and GPCR antagonists [1]. Its primary value lies in its unique substitution pattern and the synthetic accessibility it provides to the C2-methylated thieno[2,3-b]pyridin-4-one pharmacophore [2].

Why 2-Methylthieno[2,3-b]pyridin-4(7H)-one Cannot Be Substituted with Other Thienopyridine Isomers in Critical Applications


The thieno[2,3-b]pyridine system exists in multiple isomeric forms (e.g., [2,3-b], [3,2-b], [3,4-b]) that, despite sharing a molecular formula, exhibit profoundly different biological activities and synthetic utility. For instance, a head-to-head comparison of three isomeric thienopyridinones as NMDA receptor inhibitors revealed that the [2,3-b] isomer (3a) was the most potent, with a Ki of 16 µM, whereas the [3,2-b] isomer (3c) was completely inactive [1]. This highlights that even subtle changes in ring fusion geometry can abolish target engagement. Furthermore, the 2-methyl substitution on the thieno[2,3-b]pyridin-4-one core is a critical determinant of its utility as a building block, as it precisely dictates the regioselectivity of further functionalization and is a key feature in advanced synthetic intermediates for potent GnRH antagonists and kinase inhibitors [2].

Quantitative Differentiation of 2-Methylthieno[2,3-b]pyridin-4(7H)-one: A Comparative Evidence Guide


Comparative Inactivity of Isomeric Thienopyridinones in NMDA Receptor Binding

This evidence demonstrates that the thieno[2,3-b]pyridin-4-one core is uniquely active among its isomers. While 2-methylthieno[2,3-b]pyridin-4(7H)-one itself was not the test compound, its core scaffold (the unsubstituted 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, 3a) exhibited a Ki of 16 µM against the NMDA receptor glycine binding site. In a direct head-to-head comparison, the isomeric thieno[3,2-b]pyridinone (3c) was found to be completely inactive [1]. This proves the critical importance of the specific [2,3-b] ring fusion for biological activity.

NMDA Antagonist Neuroprotection Structure-Activity Relationship

Essential Building Block for Sub-Nanomolar GnRH Antagonists

The 2-methylthieno[2,3-b]pyridin-4(7H)-one scaffold serves as a direct precursor to highly optimized thieno[2,3-b]pyridin-4-one derivatives. While the simple methyl-substituted core is not itself a drug candidate, its use as an advanced intermediate enables the synthesis of compounds like 33c, a subnanomolar (IC50 < 1 nM) GnRH receptor antagonist. In contrast, attempts to replace the thienopyridin-4-one nucleus with other heterocyclic surrogates (e.g., thienopyrroles) have been documented but often require extensive re-optimization of potency and oral bioavailability [1][2]. The data from the optimization of T-98475 (IC50 = 0.2 nM) shows that the thieno[2,3-b]pyridin-4-one core is a privileged structure for achieving high potency and oral activity in this class [1].

GnRH Antagonist Endocrinology Oncology

Demonstrated Synthetic Versatility for Diverse Biological Screening

The thieno[2,3-b]pyridine core, including its 2-methyl substituted variant, has been successfully employed as a privileged scaffold in multiple therapeutic areas. A series of thienopyridinone derivatives were designed and synthesized as Chk1 inhibitors, with the most potent compounds (e.g., 8w) achieving IC50 values as low as 2.33 nM [1]. Similarly, the scaffold has been used to develop Pim-1 kinase inhibitors, with compound 8d exhibiting an IC50 of 0.019 µM [2]. While 2-methylthieno[2,3-b]pyridin-4(7H)-one itself is not the final inhibitor, its use as a starting material is a key step in accessing this valuable chemical space. The alternative, synthesizing the core from scratch, requires multiple steps and often suffers from low yields.

Kinase Inhibitor Anticancer Medicinal Chemistry

Optimal Use Cases for 2-Methylthieno[2,3-b]pyridin-4(7H)-one in Advanced Medicinal Chemistry and Drug Discovery


Accelerated Synthesis of GnRH Antagonist Lead Series

Researchers developing novel, orally active non-peptide GnRH antagonists can utilize 2-methylthieno[2,3-b]pyridin-4(7H)-one as a key advanced intermediate. Starting with this pre-assembled core, rather than a de novo synthesis of the thienopyridinone ring, allows for rapid parallel derivatization at multiple positions (e.g., N7, C5, and the C2-phenyl ring) to explore SAR and optimize for subnanomolar potency and oral bioavailability [1].

Diversification of Kinase Inhibitor Libraries

In hit-to-lead campaigns for novel kinase inhibitors (e.g., Chk1, Pim-1), 2-methylthieno[2,3-b]pyridin-4(7H)-one serves as a versatile starting material for generating focused compound libraries. Its use as a commercial building block bypasses 3-5 synthetic steps, significantly reducing the time required to produce initial screening hits. The resulting thieno[2,3-b]pyridine derivatives have demonstrated potent activity in both in vitro kinase assays and cell-based models [2][3].

Structure-Based Drug Design (SBDD) and Scaffold Hopping Studies

The well-characterized binding mode of thieno[2,3-b]pyridin-4-one derivatives in targets like the GnRH receptor and Pim-1 kinase makes this scaffold ideal for structure-based drug design. Researchers can use 2-methylthieno[2,3-b]pyridin-4(7H)-one as a starting point for scaffold hopping experiments, comparing its potency and physicochemical properties against other heterocyclic cores to identify back-up series or improve ADMET profiles [1][3].

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